![molecular formula C13H18FN B13111011 3-Ethyl-2-(4-fluorobenzyl)pyrrolidine](/img/structure/B13111011.png)
3-Ethyl-2-(4-fluorobenzyl)pyrrolidine
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Overview
Description
3-Ethyl-2-(4-fluorobenzyl)pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active molecules. The presence of the ethyl group and the 4-fluorobenzyl group in the structure of this compound imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(4-fluorobenzyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl bromide with 3-ethylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 4-fluorobenzyl is coupled with a halogenated pyrrolidine derivative in the presence of a palladium catalyst and a base . This method allows for the formation of the carbon-carbon bond between the 4-fluorobenzyl group and the pyrrolidine ring under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(4-fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds, including 3-Ethyl-2-(4-fluorobenzyl)pyrrolidine, may exhibit anticancer properties. Studies have shown that related compounds can inhibit tumor growth and demonstrate cytotoxic effects against various cancer cell lines, such as ovarian and breast cancer cells . The presence of the fluorine atom in the benzyl group is believed to enhance the compound's biological activity, making it a candidate for further investigation in cancer therapy.
1.2 Neuroprotective Effects
There is evidence suggesting that pyrrolidine derivatives can protect against neurodegenerative conditions. For instance, some studies have reported that certain pyrrolidine compounds improve learning and memory and provide protection against neurological damage caused by barbiturate overdoses . This indicates a potential application in treating cognitive impairments and neurodegenerative diseases.
1.3 Antimicrobial Properties
Pyrrolidine derivatives are also being explored for their antimicrobial properties. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains, indicating a potential role in developing new antibiotics .
Pharmacological Applications
2.1 Analgesic Activity
Research on related pyrrolidine compounds has demonstrated analgesic effects in animal models. These compounds have been tested for their ability to alleviate pain through various behavioral tests, such as the writhing test and hot-plate test . The modifications in the chemical structure of these compounds could lead to enhanced efficacy in pain management.
2.2 Sedative and Anxiolytic Properties
Some studies have highlighted the sedative effects of pyrrolidine derivatives, suggesting their potential use in treating anxiety disorders. The ability of these compounds to modulate neurotransmitter systems could lead to new therapeutic options for anxiety and related conditions .
Material Science Applications
3.1 Synthesis of Novel Materials
The unique structure of this compound allows it to serve as a building block for synthesizing novel materials in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications.
3.2 Cosmetic Formulations
The compound may also find applications in cosmetic formulations due to its potential skin-beneficial properties. Research indicates that certain pyrrolidine derivatives can be effective as skin conditioning agents or stabilizers in topical formulations . This opens avenues for developing new cosmetic products with enhanced efficacy.
Case Studies
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(4-fluorobenzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the ethyl and 4-fluorobenzyl groups.
4-Fluorobenzylpyrrolidine: Similar structure but without the ethyl group.
3-Ethylpyrrolidine: Similar structure but without the 4-fluorobenzyl group.
Uniqueness
3-Ethyl-2-(4-fluorobenzyl)pyrrolidine is unique due to the presence of both the ethyl and 4-fluorobenzyl groups, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H18FN |
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Molecular Weight |
207.29 g/mol |
IUPAC Name |
3-ethyl-2-[(4-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H18FN/c1-2-11-7-8-15-13(11)9-10-3-5-12(14)6-4-10/h3-6,11,13,15H,2,7-9H2,1H3 |
InChI Key |
NJBPQYIRBRWRHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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